molecular formula C16H24ClN3O3S B129964 Methylene Blue trihydrate CAS No. 7220-79-3

Methylene Blue trihydrate

Cat. No. B129964
CAS RN: 7220-79-3
M. Wt: 373.9 g/mol
InChI Key: XQAXGZLFSSPBMK-UHFFFAOYSA-M
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Description

Methylene blue trihydrate is a compound with a variety of biomedical and therapeutic applications. It is widely used as a dye and therapeutic agent, particularly known for its role in inhibiting nitric oxide synthesis and its effects on soluble guanylyl cyclase . The compound has been studied for its toxicity and carcinogenicity in animal models, showing a dose-dependent increase in survival in mice and mild anemia in both rats and mice at certain dosages . Despite its extensive use, a re-investigation of its crystalline state has revealed a complex array of hydrates, with no trihydrate form found, contrary to older reports .

Synthesis Analysis

An efficient electrochemical method for the synthesis of methylene blue has been reported, which involves a Michael-type reaction of electrochemically generated quinone-diimine derived from the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium sulfide as a nucleophile . This method is notable for its one-pot process and the use of an EC-ECECC mechanism.

Molecular Structure Analysis

The molecular structure of methylene blue and its various hydrates has been a subject of investigation. Terahertz time-domain spectroscopy has been used to differentiate between the different hydrates of methylene blue, such as pentahydrate, dihydrate, and anhydrate, based on their distinct absorption features in the terahertz range . Additionally, first principles theoretical spectroscopy has been applied to methylene blue to explore its optical excitations, both in the gas phase and when solvated, using time-dependent density functional theory with a non-empirical optimally tuned range-separated hybrid functional .

Chemical Reactions Analysis

Methylene blue participates in various photochemical reactions, utilizing visible light to catalyze reactions through single-electron transfer (SET) and energy transfer (EnT) pathways. It has been used in the synthesis of polyfunctionalized dihydro-2-oxypyrroles via a green tandem approach , and its photoexcited state has been shown to cause oxidation of several substrates, such as sodium ascorbate and ferrocytochrome c .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylene blue have been extensively studied. Its hematological effects have been observed in toxicity studies, where it caused methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia and a variety of tissue and biochemical changes . The crystalline state of methylene blue has been characterized using a range of analytical methods, including X-ray powder diffraction, infrared spectroscopy, thermogravimetry, and differential scanning calorimetry, to establish a phase diagram and determine the stability domains of its different hydrates .

Scientific Research Applications

Hematological Effects

  • Hematological Impact : Methylene Blue trihydrate, when administered to animals, has shown to cause methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia and various tissue and biochemical changes secondary to erythrocyte injury. This was observed in studies involving F344 rats and B6C3F1 mice (Hejtmancik et al., 2002).

Toxicity and Carcinogenicity

  • Toxicity Studies : Toxicity and carcinogenicity studies in F344N rats and B6C3F1 mice have identified mild anemia and increased incidences of pancreatic islet cell adenoma in rats, without significant neoplastic transformation in mice. These findings are essential for understanding the long-term effects of methylene blue on health (Auerbach et al., 2010).

Photodynamic Therapy

  • Clinical Applications in Photodynamic Therapy : Methylene Blue is being considered for photodynamic therapy (PDT) for treating diseases like cancer and infections. Studies have highlighted its potential in treating basal cell carcinoma, Kaposi's Sarcoma, melanoma, and various infections (Tardivo et al., 2005).

Fluorescent Properties and Medical Imaging

  • Use in Fluorescent Imaging : Its fluorescent properties are being explored for intraoperative imaging in surgical settings, such as identifying ureters, parathyroid glands, and pancreatic tumors, highlighting its potential beyond traditional uses (Cwalinski et al., 2020).

Molecular and Cellular Actions

  • Molecular and Cellular Actions : Methylene Blue's impact on the nervous system and its potential in treating neurodegenerative disorders, like Alzheimer's, due to its modulation of the cGMP pathway and multiple cellular and molecular targets, has been discussed in depth (Oz et al., 2011).

Environmental Applications

  • Environmental Applications : Its use in photocatalytic degradation of pollutants like carcinogenic methylene blue dye from water showcases its role in environmental science, using nanomaterials for cleaner production and pollution control (Din et al., 2021).

Photocatalysis in Organic Synthesis

  • Applications in Organic Synthesis : Methylene Blue is utilized in photochemical reactions for constructing C–C, C–heteroatom, and heteroatom–heteroatom bonds, employing visible light as a source of energy (Patel et al., 2021).

Safety And Hazards

Methylene Blue is harmful if swallowed and can cause skin and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Ingestion and inhalation should also be avoided .

Future Directions

Methylene Blue has been recognized for its potential health benefits and is being explored for various medical applications . For instance, it is being developed as an inhibitor of Tau protein aggregation, which has implications for neurodegenerative disorders . Furthermore, a nanoformulation of Methylene Blue and salicylic acid has shown promise as a topical photodynamic therapy agent for acne treatment .

properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;trihydrate
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InChI

InChI=1S/C16H18N3S.ClH.3H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;/h5-10H,1-4H3;1H;3*1H2/q+1;;;;/p-1
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InChI Key

XQAXGZLFSSPBMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.[Cl-]
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Molecular Formula

C16H18N3S.Cl.3H2O, C16H24ClN3O3S
Record name METHYLENE BLUE TRIHYDRATE
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DSSTOX Substance ID

DTXSID0025600
Record name Methylene Blue trihydrate
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Molecular Weight

373.9 g/mol
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Physical Description

Methylene blue trihydrate appears as odorless or almost odorless dark green crystals with bronze luster or dark green crystalline powder. pH (1% solution in water) 3 to 4.5. (NTP, 1992), Dark green odorless solid with a bronze luster; [Merck Index] Hygroscopic; [CAMEO] Dark green powder; [Sigma-Aldrich MSDS]
Record name METHYLENE BLUE TRIHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name METHYLENE BLUE TRIHYDRATE
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Product Name

Methylene Blue trihydrate

CAS RN

7220-79-3
Record name METHYLENE BLUE TRIHYDRATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Methylene Blue trihydrate
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Record name Methylene Blue trihydrate
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Melting Point

374 °F (decomposes) (NTP, 1992)
Record name METHYLENE BLUE TRIHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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